3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
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Overview
Description
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is a complex organic compound characterized by the presence of furan and benzene rings, along with sulfanyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroxy-6-methylbenzene with furan-2-ylmethyl sulfide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The furan rings can be reduced to tetrahydrofuran derivatives.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and diol groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
- 4-(Nitromethyl)furan derivatives
- Thiazole derivatives
Uniqueness
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is unique due to its combination of furan, benzene, sulfanyl, and diol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
923267-52-1 |
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Molecular Formula |
C17H16O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,4-bis(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C17H16O4S2/c1-11-8-14(22-9-12-4-2-6-20-12)17(16(19)15(11)18)23-10-13-5-3-7-21-13/h2-8,18-19H,9-10H2,1H3 |
InChI Key |
KODHMGVSLRKCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)O)SCC2=CC=CO2)SCC3=CC=CO3 |
Origin of Product |
United States |
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